Ethionamide

Description

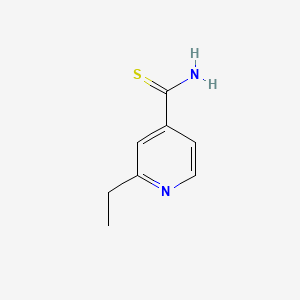

Structure

3D Structure

Properties

IUPAC Name |

2-ethylpyridine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOCXXJPGCBFJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Record name | ETHIONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020577 | |

| Record name | Ethionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethionamide appears as yellow crystals or canary yellow powder with a faint to moderate sulfide odor. (NTP, 1992), Solid | |

| Record name | ETHIONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethionamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Practically insoluble, Very sparingly soluble in ether. Sparingly soluble in methanol, ethanol, propylene glycol. Soluble in hot acetone, dichloroethane. Freely soluble in pyridine., 8.39e-01 g/L | |

| Record name | ETHIONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethionamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHIONAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethionamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Yellow crystals from ethanol | |

CAS No. |

536-33-4 | |

| Record name | ETHIONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethionamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethionamide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethionamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ethionamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethionamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHIONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAY8ORS3CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHIONAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethionamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

327 to 331 °F (Decomposes) (NTP, 1992), 164-166 °C (decomposes), 163 °C | |

| Record name | ETHIONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethionamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHIONAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethionamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethionamide as a Prodrug: A Technical Guide to its Activation by EthA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethionamide (ETH) is a critical second-line anti-tuberculosis drug, particularly for the treatment of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) infections.[1][2] Structurally analogous to isoniazid (INH), this compound is a prodrug that requires bioactivation within the mycobacterial cell to exert its therapeutic effect.[1][3] This activation is primarily mediated by the flavin adenine dinucleotide (FAD)-containing monooxygenase, EthA.[2] Understanding the intricacies of this activation pathway is paramount for optimizing this compound's efficacy, overcoming resistance, and developing novel therapeutic strategies. This technical guide provides an in-depth overview of this compound's activation by EthA, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Activation Pathway of this compound

This compound's journey from an inert prodrug to a potent inhibitor of mycolic acid synthesis is a multi-step process initiated by the enzyme EthA. EthA, a Baeyer-Villiger monooxygenase, catalyzes the oxidation of this compound. This activation converts this compound into reactive intermediates, including this compound-S-oxide (ETH-SO). These reactive species subsequently form a covalent adduct with NAD+, specifically NAD-ETH.

This NAD-ETH adduct is the ultimate active form of the drug and functions as a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA. InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids. Mycolic acids are long, branched-chain fatty acids that are essential components of the unique and impermeable mycobacterial cell wall. By inhibiting InhA, the NAD-ETH adduct disrupts mycolic acid synthesis, leading to a compromised cell wall, increased susceptibility to environmental stresses, and ultimately, bacterial cell death.

The expression of the ethA gene is negatively regulated by the transcriptional repressor, EthR. EthR binds to the intergenic region between ethA and ethR, repressing the transcription of both genes. Mutations in ethR can lead to its inactivation, resulting in the overexpression of EthA and hypersensitivity to this compound.

Quantitative Data on this compound Activity

The susceptibility of M. tuberculosis to this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits visible growth. MIC values can vary depending on the strain and the presence of resistance-conferring mutations.

| M. tuberculosis Strain | Genotype | This compound MIC (mg/L) | Reference |

| Wild-type | ethA wild-type | 0.5 - 2.5 | |

| This compound-resistant | ethA mutation | ≥ 5 | |

| XDR, pre-XDR, MDR | Various | MICs can be below the breakpoint (e.g., 25-50% of strains) | |

| ethA/R knockout (MTB Erdman) | ΔethA/R | 3-fold increase compared to wild-type | |

| ethA/R knockout (MTB H37Rv) | ΔethA/R | 2-fold increase compared to wild-type |

Mechanisms of Resistance

The primary mechanism of resistance to this compound involves mutations in the ethA gene. These mutations can lead to a non-functional or poorly functional EthA enzyme, preventing the activation of the prodrug. Mutations in the transcriptional repressor ethR can also modulate this compound susceptibility. While less common, mutations in the drug's ultimate target, inhA, or its promoter region can also confer resistance to both this compound and isoniazid.

Experimental Protocols

EthA Activity Assay (Whole-Cell Based)

This protocol is adapted from methodologies described in the literature for assessing the metabolic activation of this compound in whole mycobacterial cells.

Objective: To determine the rate of this compound metabolism by Mycobacterium species.

Materials:

-

Mycobacterium culture (e.g., M. tuberculosis, M. smegmatis)

-

7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

-

[14C]-labeled this compound

-

Scintillation vials and scintillation fluid

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing solvent (e.g., chloroform:methanol, 9:1 v/v)

-

Phosphorimager or autoradiography film

Procedure:

-

Grow mycobacterial cultures to mid-log phase (OD600 of 0.6-0.8) in 7H9 broth.

-

Harvest the cells by centrifugation and wash twice with fresh 7H9 broth.

-

Resuspend the cell pellet in fresh 7H9 broth to a final OD600 of 1.0.

-

Add [14C]-ethionamide to the cell suspension to a final concentration of 1 µg/mL.

-

Incubate the culture at 37°C with shaking.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the cell suspension.

-

Separate the cells from the supernatant by centrifugation.

-

Spot the supernatant onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system.

-

Dry the plate and visualize the radiolabeled spots using a phosphorimager or by exposing it to autoradiography film.

-

Quantify the disappearance of the parent this compound spot and the appearance of metabolite spots over time to determine the rate of metabolism.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for determining the MIC of this compound against M. tuberculosis.

Objective: To determine the minimum concentration of this compound that inhibits the growth of M. tuberculosis.

Materials:

-

M. tuberculosis isolate

-

Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase)

-

This compound stock solution

-

96-well microtiter plates

-

Spectrophotometer or resazurin-based indicator

Procedure:

-

Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. The concentration range should typically span from 0.06 to 64 mg/L.

-

Prepare an inoculum of M. tuberculosis from a fresh culture, adjusted to a McFarland standard of 0.5.

-

Dilute the inoculum 1:100 in 7H9 broth.

-

Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubate the plate at 37°C for 7-14 days.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible growth, or by measuring absorbance, or by observing a color change with a viability indicator like resazurin.

Conclusion

The activation of the prodrug this compound by the mycobacterial enzyme EthA is a pivotal step in its mechanism of action against M. tuberculosis. A thorough understanding of this process, including the enzymatic reaction, its regulation, and the mechanisms of resistance, is essential for the effective clinical use of this compound and for the development of new strategies to combat MDR-TB. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug developers working to enhance the efficacy of this important anti-tuberculosis agent. Future research may focus on the development of EthA activators to boost this compound's potency or on the design of novel drugs that bypass the need for EthA-mediated activation.

References

The Role of InhA as the Primary Target of Ethionamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethionamide (ETH), a critical second-line anti-tubercular agent, plays a pivotal role in the treatment of multidrug-resistant tuberculosis (MDR-TB). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, with a central focus on its primary target, the enoyl-acyl carrier protein reductase (InhA). We delve into the bioactivation cascade of this prodrug, the intricate formation of the inhibitory adduct, and the subsequent disruption of mycolic acid biosynthesis, a pathway essential for the integrity of the mycobacterial cell wall. Furthermore, this guide outlines the molecular basis of this compound resistance, presents detailed experimental protocols for key validation assays, and summarizes pertinent quantitative data to facilitate further research and drug development endeavors in the fight against tuberculosis.

Introduction

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, remains a formidable global health challenge, largely due to the emergence of drug-resistant strains. This compound, a thioamide antibiotic, is a cornerstone of treatment regimens for MDR-TB.[1] Its efficacy is intrinsically linked to its ability to inhibit mycolic acid synthesis, a process vital for the unique and robust cell envelope of Mtb.[2] This guide elucidates the critical role of InhA as the primary molecular target of this compound, providing a technical resource for researchers in the field.

Mechanism of Action: A Prodrug's Journey to Inhibition

This compound is a prodrug, meaning it requires activation within the mycobacterium to exert its bactericidal effect.[3] The activation and inhibitory pathway can be dissected into several key steps:

-

Activation by EthA: this compound is activated by the FAD-containing monooxygenase EthA, encoded by the ethA gene.[4] This enzyme catalyzes the S-oxidation of the thioamide group, converting this compound into this compound-S-oxide, a more reactive intermediate.[5] The expression of ethA is negatively regulated by the transcriptional repressor EthR.

-

Formation of the ETH-NAD Adduct: The activated form of this compound then reacts with the cofactor nicotinamide adenine dinucleotide (NAD+) to form a covalent adduct, ETH-NAD. This adduct is the ultimate inhibitory molecule.

-

Inhibition of InhA: The ETH-NAD adduct acts as a slow, tight-binding competitive inhibitor of InhA. InhA, an NADH-dependent enoyl-acyl carrier protein (ACP) reductase, is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of long-chain fatty acids that are precursors to mycolic acids. By binding to the active site of InhA, the ETH-NAD adduct prevents the binding of its natural substrate, thus blocking the synthesis of mycolic acids.

-

Disruption of the Cell Wall: The inhibition of mycolic acid biosynthesis compromises the structural integrity of the mycobacterial cell wall, leading to increased permeability and ultimately, cell death.

dot

Caption: this compound activation and its inhibitory effect on the mycolic acid synthesis pathway in M. tuberculosis.

Mechanisms of Resistance

Resistance to this compound can emerge through several molecular mechanisms, primarily involving either the activation pathway or the drug target itself.

-

Mutations in ethA: Mutations in the ethA gene are a common cause of this compound resistance. These mutations can lead to a non-functional or poorly functional EthA enzyme, preventing the activation of the prodrug.

-

Upregulation of ethR: Overexpression of the EthR repressor can lead to decreased expression of EthA, thereby reducing the activation of this compound.

-

Mutations in inhA: Mutations in the inhA gene or its promoter region can also confer resistance. Mutations in the coding region of inhA can alter the binding site of the ETH-NAD adduct, reducing its inhibitory effect. Mutations in the promoter region can lead to the overexpression of InhA, which can titrate out the inhibitory adduct.

dot

Caption: Logical flow of the primary mechanisms leading to this compound resistance in M. tuberculosis.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy of this compound and the inhibition of InhA.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against M. tuberculosis

| Strain | Genotype | MIC (µg/mL) | Reference |

| H37Rv | Wild-type | 0.3 - 2.5 | |

| Clinical Isolates | Wild-type | 2.5 - 10 | |

| ethA mutants | Mutant | ≥ 50 | |

| inhA structural mutants | Mutant | ≥ 100 | |

| inhA promoter mutants | Mutant | Variable (often low-level resistance) |

Table 2: Inhibitory Constants for ETH-NAD Adduct against InhA

| Parameter | Value | Organism | Reference |

| Ki | 11 ± 6 nM | M. tuberculosis | |

| IC50 (for INH-NAD adduct) | ~17-fold higher for S94A mutant | M. tuberculosis |

Note: Direct IC50 values for the ETH-NAD adduct are not consistently reported in the literature; however, the Ki value indicates high-affinity binding. The data for the analogous INH-NAD adduct provides insight into the impact of InhA mutations.

Experimental Protocols

This section provides generalized, detailed methodologies for key experiments cited in the study of this compound and InhA.

InhA Inhibition Assay (Spectrophotometric)

This protocol describes a method to determine the inhibitory activity of compounds against InhA by monitoring the oxidation of NADH.

Materials:

-

Purified InhA enzyme

-

NADH

-

2-trans-enoyl-CoA substrate (e.g., 2-trans-octenoyl-CoA)

-

Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

-

Test compound (e.g., synthesized ETH-NAD adduct)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of InhA, NADH, and the enoyl-CoA substrate in the assay buffer.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

-

Assay Reaction Setup:

-

In a 96-well plate, add the assay buffer.

-

Add NADH to a final concentration of approximately 200-250 µM.

-

Add the test compound at various concentrations to different wells. Include a control with no inhibitor.

-

-

Enzyme Addition and Incubation:

-

Initiate the reaction by adding the InhA enzyme to each well to a final concentration of ~20-50 nM.

-

Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

-

-

Substrate Addition and Measurement:

-

Start the enzymatic reaction by adding the enoyl-CoA substrate.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to determine the IC50 value.

-

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol outlines the determination of the MIC of this compound against M. tuberculosis.

Materials:

-

M. tuberculosis culture

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

This compound stock solution

-

96-well microtiter plates

-

Inoculating loop or sterile swabs

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation:

-

Prepare a suspension of M. tuberculosis from a fresh culture in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Drug Dilution:

-

Prepare a serial two-fold dilution of this compound in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well as a growth control.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 7-14 days, or until visible growth is observed in the drug-free control well.

-

-

Reading and Interpretation:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

X-ray Crystallography of the InhA-ETH-NAD Complex

This generalized workflow describes the key steps to determine the three-dimensional structure of InhA in complex with the ETH-NAD adduct.

Procedure:

-

Protein Expression and Purification:

-

Overexpress the inhA gene in a suitable expression system (e.g., E. coli).

-

Purify the InhA protein using chromatography techniques (e.g., affinity and size-exclusion chromatography) to achieve high purity.

-

-

Complex Formation:

-

Incubate the purified InhA protein with a molar excess of both NAD+ and the synthesized ETH-NAD adduct to ensure complex formation.

-

-

Crystallization:

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion (sitting or hanging drop) methods to obtain well-ordered crystals of the InhA-ETH-NAD complex.

-

-

Data Collection:

-

Expose the obtained crystals to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect diffraction data as the crystal is rotated in the X-ray beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem using methods like molecular replacement, using a known structure of InhA as a search model.

-

Build an atomic model of the InhA-ETH-NAD complex into the resulting electron density map.

-

Refine the model against the diffraction data to obtain a final, accurate three-dimensional structure.

-

dot

References

- 1. Overexpression, purification and crystallographic analysis of a unique adenosine kinase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of a Mycolic Acid from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Ethionamide's Inhibitory Effect on Mycolic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethionamide, a cornerstone of second-line therapy for multidrug-resistant tuberculosis, functions as a prodrug that, upon activation, potently inhibits mycolic acid synthesis, a critical component of the Mycobacterium tuberculosis cell wall. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action, from its bioactivation to the targeted inhibition of the enoyl-acyl carrier protein reductase (InhA). This document synthesizes quantitative data on this compound's efficacy, details key experimental protocols for its study, and presents visual diagrams of the pertinent biochemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, possesses a unique and complex cell wall rich in mycolic acids. These long-chain fatty acids are essential for the bacterium's viability, virulence, and intrinsic resistance to many chemotherapeutic agents.[1] The mycolic acid biosynthesis pathway, therefore, represents a validated and highly attractive target for antitubercular drug development.[2][3]

This compound (ETH) is a structural analogue of isoniazid (INH) and a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB).[4] Like INH, this compound is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect.[5] The activation and subsequent inhibitory action of this compound on mycolic acid synthesis is a multi-step process involving key mycobacterial enzymes. A thorough understanding of this process is crucial for optimizing its clinical use, overcoming resistance mechanisms, and developing novel therapeutic strategies.

Mechanism of Action: From Prodrug to Potent Inhibitor

This compound's journey from an inert prodrug to a potent inhibitor of mycolic acid synthesis involves a critical activation step and the formation of a covalent adduct that targets a key enzyme in the fatty acid synthase-II (FAS-II) pathway.

Bioactivation of this compound by the Monooxygenase EthA

This compound is activated by the mycobacterial enzyme EthA, a FAD-containing monooxygenase encoded by the ethA (Rv3854c) gene. The expression of ethA is negatively regulated by the transcriptional repressor EthR. The activation process is an S-oxidation of the thioamide group of this compound, a reaction that requires molecular oxygen and NADPH. This initial oxidation is a critical determinant of this compound's efficacy, and mutations in the ethA gene are a primary mechanism of clinical resistance.

Formation of the this compound-NAD Adduct

The activated form of this compound, an S-oxide intermediate, is highly reactive and subsequently forms a covalent adduct with the nicotinamide adenine dinucleotide (NAD⁺) cofactor. This this compound-NAD (ETH-NAD) adduct is the ultimate bioactive molecule responsible for the drug's antimycobacterial activity.

Inhibition of InhA and Disruption of Mycolic Acid Synthesis

The ETH-NAD adduct specifically targets and inhibits the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, InhA. InhA is a critical enzyme in the FAS-II system, which is responsible for the elongation of fatty acid precursors that will form the long meromycolate chain of mycolic acids. By binding to InhA, the ETH-NAD adduct acts as a slow, tight-binding competitive inhibitor, preventing the binding of its natural substrate and thereby blocking the elongation of mycolic acid precursors. This disruption of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall, leading to bacterial cell death.

Quantitative Data on this compound's Efficacy

The efficacy of this compound is quantified through various in vitro parameters, including Minimum Inhibitory Concentration (MIC), 50% inhibitory concentration (IC50), and enzyme inhibition constants.

| Parameter | Organism/Enzyme | Value | Reference(s) |

| MIC | M. tuberculosis H37Rv | 1 mg/L (MGIT assay) | |

| M. tuberculosis H37Rv | 2.5 mg/L (Sensititre assay) | ||

| M. tuberculosis Clinical Isolates (Low-level resistance) | 5-10 µg/mL | ||

| M. tuberculosis Clinical Isolates (High-level resistance) | ≥20 µg/mL | ||

| IC50 | Mushroom Tyrosinase | 4 µM | |

| EC50 (extracellular Mtb) | M. tuberculosis H37Rv | 2.64 ± 0.36 times MIC | |

| EC50 (intracellular Mtb) | M. tuberculosis H37Rv | 1.01 ± 0.15 times MIC | |

| Ki (for INH-NAD adduct) | Wild-type InhA | 0.75 ± 0.08 nM |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol is based on the broth microdilution method.

Materials:

-

Middlebrook 7H9 broth supplemented with ADS or OADC.

-

96-well flat-bottom plates.

-

This compound stock solution (dissolved in DMSO).

-

Mycobacterium tuberculosis culture in log phase.

-

Spectrophotometer or microplate reader.

-

Resazurin solution (0.02%).

Procedure:

-

Prepare serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate. The concentration range should typically span from 0.3 to 80 µM.

-

Dilute the log-phase Mtb culture in 7H9 broth to a final inoculum of approximately 2 x 10⁵ colony-forming units (CFUs)/mL.

-

Add 100 µL of the bacterial inoculum to each well containing 100 µL of the this compound dilution.

-

Include control wells: a positive control with bacteria and no drug, and a negative control with broth only.

-

Incubate the plates at 37°C for 5-7 days.

-

After incubation, add 30 µL of resazurin solution to each well and incubate for another 24 hours.

-

The MIC is defined as the lowest concentration of this compound that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth. Alternatively, bacterial growth can be measured by reading the optical density at 600 nm.

Mycolic Acid Synthesis Inhibition Assay

This protocol describes the analysis of mycolic acid synthesis inhibition in whole mycobacterial cells using radiolabeling.

Materials:

-

Mycobacterial culture (e.g., M. tuberculosis, M. smegmatis).

-

Sauton's or Middlebrook 7H9 broth.

-

This compound.

-

[¹⁴C]acetate.

-

Tetrabutylammonium hydroxide (TBAH).

-

Dichloromethane (CH₂Cl₂).

-

Methyl iodide (CH₃I).

-

TLC plates (silica gel).

-

TLC developing solvent (e.g., hexane/ethyl acetate).

-

Phosphomolybdic acid spray.

-

Autoradiography equipment.

Procedure:

-

Grow mycobacterial cultures to mid-log phase.

-

Treat the cultures with varying concentrations of this compound for a defined period.

-

Add [¹⁴C]acetate to the cultures and incubate to allow for incorporation into newly synthesized fatty acids and mycolic acids.

-

Harvest the bacterial cells by centrifugation.

-

To hydrolyze the lipids, resuspend the cell pellet in TBAH and incubate at 100°C overnight.

-

Perform methyl esterification by adding CH₂Cl₂, CH₃I, and water to the cooled mixture and rotating for 1 hour.

-

Centrifuge to separate the phases and collect the lower organic phase containing the fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system (e.g., hexane/ethyl acetate, 19:1, v/v, run twice).

-

Visualize the lipid spots by spraying with phosphomolybdic acid and charring.

-

Expose the TLC plate to an X-ray film for autoradiography to detect the radiolabeled mycolic acids. A reduction in the intensity of the MAME bands in this compound-treated samples compared to the untreated control indicates inhibition of mycolic acid synthesis.

In Vitro InhA Enzyme Inhibition Assay

This protocol outlines a spectrophotometric assay to measure the inhibition of InhA activity.

Materials:

-

Purified InhA enzyme.

-

NADH.

-

Substrate (e.g., 2-trans-octenoyl-CoA).

-

This compound-NAD adduct (or a method for its in situ generation).

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0).

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, NADH, and the InhA substrate.

-

Add varying concentrations of the ETH-NAD adduct to the reaction mixture.

-

Initiate the reaction by adding a known concentration of purified InhA enzyme.

-

Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time.

-

The initial velocity of the reaction is calculated from the linear portion of the absorbance curve.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by plotting the initial velocity against the inhibitor concentration.

Visualizing the Pathways and Workflows

Signaling Pathways

Caption: this compound activation and its inhibitory effect on the mycolic acid synthesis pathway.

Experimental Workflow

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Conclusion

This compound remains a vital tool in the fight against multidrug-resistant tuberculosis. Its complex mechanism of action, involving prodrug activation by EthA and subsequent inhibition of InhA, provides multiple avenues for scientific investigation and therapeutic optimization. A detailed understanding of its inhibitory effect on mycolic acid synthesis, supported by robust quantitative data and standardized experimental protocols, is paramount for the development of novel strategies to enhance its efficacy, overcome resistance, and design next-generation antitubercular agents targeting this essential pathway. This guide provides a foundational resource for researchers dedicated to this critical area of drug discovery.

References

- 1. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Strategies for potentiation of this compound and folate antagonists against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resistance to Isoniazid and this compound in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]

Ethionamide: A Technical History of its Discovery and Development as an Antitubercular Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethionamide, a cornerstone of second-line therapy for tuberculosis, particularly in cases of multidrug resistance, possesses a rich history of discovery and scientific elucidation. This technical guide provides an in-depth exploration of the journey of this compound, from its initial synthesis to the contemporary understanding of its mechanism of action and the innovative strategies being developed to enhance its efficacy. Key milestones, including its initial synthesis in 1952 and early clinical investigations, are detailed alongside a comprehensive review of the experimental methodologies that led to the identification of its bioactivation pathway and molecular target. This paper summarizes critical quantitative data on its in vitro activity, pharmacokinetic profile, and clinical efficacy, presented in structured tables for clarity. Furthermore, it visualizes the intricate signaling pathways and experimental workflows using Graphviz diagrams, offering a clear and technical overview for researchers and drug development professionals.

Introduction: The Emergence of a Second-Line Defense

The mid-20th century marked a pivotal era in the fight against tuberculosis with the discovery of streptomycin and isoniazid. However, the rapid emergence of drug-resistant strains of Mycobacterium tuberculosis necessitated the development of new therapeutic agents. In this context, this compound (2-ethylthioisonicotinamide) emerged as a significant addition to the anti-tuberculosis armamentarium. First synthesized by D. Libermann and colleagues in 1952, its potent antitubercular activity was demonstrated in subsequent years, leading to its approval for medical use in the United States in 1965.[1] Initially explored as a primary agent, its gastrointestinal side effects often limited its use, positioning it as a crucial second-line drug for treating resistant tuberculosis.

Early Discovery and In Vitro Activity

The initial investigations into the antitubercular properties of this compound were pioneered by N. Rist and F. Grumbach. Their work in the late 1950s established the potent in vitro activity of this compound against M. tuberculosis, including strains resistant to other antitubercular drugs.

Minimum Inhibitory Concentration (MIC)

Early studies focused on determining the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of M. tuberculosis. These foundational experiments were crucial in establishing its potential as a therapeutic agent. While the specific methodologies and culture media have evolved, the principle of determining the lowest drug concentration that prevents visible growth remains a cornerstone of antimicrobial susceptibility testing.

| Strain | Medium | MIC (µg/mL) | Reference |

| M. tuberculosis H37Rv | Youmans Liquid Medium | 0.5 - 1.0 | Rist N, Grumbach F (1959) |

| Isoniazid-resistant M. tuberculosis | Youmans Liquid Medium | 0.5 - 1.0 | Rist N, Grumbach F (1959) |

| Streptomycin-resistant M. tuberculosis | Youmans Liquid Medium | 0.5 - 1.0 | Rist N, Grumbach F (1959) |

Table 1: Early Reported Minimum Inhibitory Concentrations (MICs) of this compound against Mycobacterium tuberculosis.

Unraveling the Mechanism of Action: A Prodrug's Journey

A significant breakthrough in understanding this compound's efficacy was the discovery that it is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect. This intricate process involves a cascade of molecular events, culminating in the inhibition of a vital cellular process.

The Activation Pathway: The Role of EthA

The activation of this compound is a critical first step in its mechanism of action. It is now understood that the mycobacterial enzyme EthA, a monooxygenase, is responsible for this activation. The discovery of EthA's role was a result of meticulous genetic and biochemical studies.

The Molecular Target: Inhibition of InhA

Once activated and adducted to NAD+, this compound targets and inhibits the enzyme InhA. InhA is an enoyl-acyl carrier protein (ACP) reductase, a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is essential for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are major components of the mycobacterial cell wall, providing a crucial protective barrier. The inhibition of InhA disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death. The shared target of InhA with isoniazid explains some of the cross-resistance observed, although their distinct activation pathways mean this is not always the case.

Experimental Protocols: The Path to Discovery

The elucidation of this compound's mechanism of action was a multi-step process involving innovative experimental approaches. The following sections detail the generalized protocols that were instrumental in these discoveries.

Identification of the EthA Activating Enzyme

The discovery of EthA as the activating enzyme for this compound was a landmark achievement. The general experimental workflow involved the generation and characterization of this compound-resistant mutants.

Methodology:

-

Generation of Resistant Mutants: A culture of this compound-susceptible M. tuberculosis is subjected to a mutagenic agent (e.g., ethyl methanesulfonate) or transposon mutagenesis to introduce random genetic mutations.

-

Selection of Resistant Strains: The mutagenized bacterial population is plated on a solid medium containing a selective concentration of this compound. Only mutants that have acquired resistance will grow.

-

Isolation and Genomic Analysis: Colonies from the selective plates are isolated and cultured. The genomic DNA of these resistant mutants is then extracted and subjected to whole-genome sequencing.

-

Identification of Candidate Genes: The genomic sequences of the resistant mutants are compared to the wild-type parental strain to identify common genetic alterations. In the case of this compound, mutations were consistently found in the ethA gene.

-

Complementation Studies: To confirm the role of the candidate gene, a functional (wild-type) copy of the ethA gene is introduced into the resistant mutants via a plasmid vector.

-

Phenotypic Reversion: The complemented strains are then re-tested for their susceptibility to this compound. Restoration of susceptibility confirms that the mutated gene is indeed responsible for the resistance phenotype and, by extension, is involved in the drug's activation.

Confirmation of InhA as the Molecular Target

The identification of InhA as the target of activated this compound was facilitated by the observation of cross-resistance with isoniazid, which was also known to inhibit mycolic acid synthesis.

Methodology:

-

Isolation of Co-resistant Mutants: Strains of M. tuberculosis or related mycobacteria that exhibit resistance to both this compound and isoniazid are selected.

-

Genetic Analysis: The genomes of these co-resistant mutants are analyzed, with a focus on genes known to be involved in isoniazid resistance and mycolic acid synthesis. These studies consistently identified mutations in the inhA gene.

-

In Vitro Enzyme Assays: The InhA enzyme is purified from both wild-type and resistant strains. The enzymatic activity of InhA is then measured in the presence and absence of the activated this compound-NAD adduct. These assays demonstrate that the activated drug directly inhibits the wild-type InhA, while the mutant enzyme from resistant strains shows reduced inhibition.

-

Structural Biology: X-ray crystallography studies of InhA in complex with the this compound-NAD adduct provide a detailed, atomic-level view of how the drug binds to and inhibits the enzyme.

Pharmacokinetics and Clinical Efficacy

The clinical utility of a drug is determined not only by its in vitro activity but also by its pharmacokinetic profile and its performance in clinical trials.

Pharmacokinetic Profile

Early pharmacokinetic studies in humans were essential to establish appropriate dosing regimens for this compound. These studies characterized its absorption, distribution, metabolism, and excretion.

| Parameter | Value | Reference |

| Bioavailability | ~80% | Early Human Studies (1960s) |

| Time to Peak Concentration (Tmax) | 2-3 hours | Early Human Studies (1960s) |

| Peak Serum Concentration (Cmax) | 2-5 µg/mL (500 mg dose) | Early Human Studies (1960s) |

| Elimination Half-life (t½) | 2-3 hours | Early Human Studies (1960s) |

| Metabolism | Extensively in the liver (sulfoxidation) | Early Human Studies (1960s) |

| Excretion | Primarily as metabolites in the urine | Early Human Studies (1960s) |

Table 2: Early Pharmacokinetic Parameters of this compound in Humans.

Clinical Trial Data

The first clinical trials of this compound were conducted in the late 1950s and early 1960s. These studies were crucial in demonstrating its efficacy in treating tuberculosis, particularly in patients with disease resistant to the primary drugs of the time.

| Trial | Regimen | Duration (months) | Sputum Conversion Rate | Key Adverse Effects | Reference |

| Brouet et al. (1959) | This compound + other agents | 6-12 | 70-80% at 6 months | Gastrointestinal intolerance, hepatotoxicity | Brouet G, et al. (1959) |

| Hong Kong TB Treatment Services/British Medical Research Council (1964) | This compound + Isoniazid | 12 | 85% at 12 months | Nausea, vomiting, anorexia | HK TB/BMRC (1964) |

Table 3: Summary of Efficacy and Safety from Early Clinical Trials of this compound.

Enhancing Efficacy: The Development of EthR Inhibitors

A significant advancement in this compound research has been the discovery of EthR, a transcriptional repressor that negatively regulates the expression of the ethA gene. This finding opened up a novel therapeutic strategy: by inhibiting EthR, the expression of EthA could be increased, leading to more efficient activation of this compound and thereby "boosting" its efficacy. This approach holds the promise of allowing for lower, better-tolerated doses of this compound to be used.

Methodology for Screening EthR Inhibitors:

-

High-Throughput Screening (HTS): A large library of small molecules is screened using an assay that can detect the inhibition of the EthR-DNA interaction. A common method is fluorescence polarization, where a fluorescently labeled DNA fragment containing the EthR binding site is used. Binding of EthR to the DNA results in a high polarization signal, which is reduced in the presence of an effective inhibitor.

-

Hit Validation and Characterization: Compounds that show activity in the primary screen ("hits") are then subjected to further testing to confirm their activity and determine their potency (e.g., IC50 determination).

-

Structure-Based Drug Design: Promising hits are co-crystallized with the EthR protein to determine their binding mode. This structural information is then used to guide the chemical synthesis of more potent and drug-like analogs through structure-activity relationship (SAR) studies.

-

In Vitro Boosting Assays: The ability of the optimized compounds to boost this compound's activity is tested in vitro. This is typically done by determining the MIC of this compound against M. tuberculosis in the presence of a sub-inhibitory concentration of the EthR inhibitor. A significant reduction in the this compound MIC indicates a boosting effect.

-

In Vivo Efficacy Studies: The most promising lead compounds are then evaluated in animal models of tuberculosis (e.g., mouse models). These studies assess whether the co-administration of the EthR inhibitor with this compound can lead to a greater reduction in the bacterial load in the lungs and other organs compared to this compound alone.

Conclusion and Future Directions

From its synthesis in the 1950s to the current era of rational drug design, this compound has remained a vital tool in the global fight against tuberculosis. The journey of its discovery and the elucidation of its complex mechanism of action highlight the power of systematic scientific inquiry. The understanding of its activation by EthA, its inhibition of InhA, and the regulatory role of EthR has not only optimized its clinical use but also paved the way for innovative strategies to enhance its therapeutic index. The development of EthR inhibitors as "boosters" represents a paradigm shift from discovering new drugs to improving the efficacy of existing ones. Future research will likely focus on the clinical development of these booster compounds, with the ultimate goal of improving treatment outcomes for patients with drug-resistant tuberculosis and potentially repositioning this compound in the therapeutic landscape.

References

An In-depth Technical Guide to the Structural and Chemical Properties of Ethionamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural and chemical properties of Ethionamide, a critical second-line antitubercular agent. The information is curated for professionals in research, science, and drug development to support further investigation and application of this molecule.

Chemical Identity and Structural Formula

This compound is a derivative of isonicotinic acid and is structurally related to isoniazid.[1] It is a yellow crystalline, nonhygroscopic compound with a faint to moderate sulfide odor.[2][3][4][5]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-ethylpyridine-4-carbothioamide |

| CAS Number | 536-33-4 |

| Chemical Formula | C₈H₁₀N₂S |

| Molecular Weight | 166.24 g/mol |

| SMILES | CCC1=NC=CC(=C1)C(=S)N |

| InChI | InChI=1S/C8H10N2S/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11) |

| InChIKey | AEOCXXJPGCBFJA-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Melting Point | 164-166 °C (327-331 °F) with decomposition |

| Boiling Point | 167 °C at 1 mmHg |

| Water Solubility | 0.84 g/L; Practically insoluble |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, hot acetone, dichloroethane, and pyridine. Sparingly soluble in ether. Soluble in DMSO (≥7.65 mg/mL). |

| pKa (Strongest Basic) | 5 |

| logP (Octanol/Water) | 1.88 |

| Appearance | Yellow crystals or canary yellow powder |

Spectral Data

Spectral analysis is fundamental for the identification and characterization of this compound.

Table 3: Spectral Data for this compound

| Spectroscopic Technique | Data |

| UV-Vis (in Ethanol) | λmax: 290 nm |

| Infrared (IR) | Specific IR peak data is not readily available in the provided search results. |

| Nuclear Magnetic Resonance (NMR) | Detailed ¹H and ¹³C NMR spectral data are not readily available in the provided search results. |

| Mass Spectrometry (MS) | Detailed mass spectrometry data is not readily available in the provided search results. |

Mechanism of Action: Bioactivation Pathway

This compound is a prodrug that requires activation within Mycobacterium tuberculosis to exert its therapeutic effect. The activation is mediated by the bacterial enzyme EthA, a monooxygenase. The active form of this compound subsequently inhibits the enzyme InhA, which is essential for mycolic acid synthesis, a critical component of the mycobacterial cell wall. Disruption of mycolic acid synthesis weakens the cell wall, leading to bacterial cell death.

Caption: Bioactivation pathway of this compound in Mycobacterium tuberculosis.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a solid compound like this compound.

The melting point of a solid is a key indicator of its purity.

Protocol: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of about 3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with mineral oil. The capillary is positioned adjacent to a thermometer.

-

Heating: The apparatus is heated slowly and steadily.

-

Observation: The temperature at which the solid first begins to melt and the temperature at which the solid is completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Solubility is determined to understand the dissolution characteristics of a drug, which influences its absorption and bioavailability.

Protocol: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a standard calibration curve.

Caption: Generalized workflow for determining the solubility of this compound.

NMR spectroscopy provides detailed information about the molecular structure of a compound.

Protocol: Sample Preparation for Solution-State NMR

-

Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for a ¹H NMR spectrum or 50-100 mg for a ¹³C NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble (e.g., DMSO-d₆, CDCl₃).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles.

-

Internal Standard: An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing.

-

Running the Experiment: The prepared sample is placed in the NMR spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe, and acquiring the spectral data.

This guide provides a foundational understanding of the structural and chemical properties of this compound, essential for its application in tuberculosis treatment and for guiding future research and development efforts.

References

Ethionamide's Spectrum of Activity Against Mycobacterial Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethionamide is a critical second-line antituberculosis drug, structurally analogous to isoniazid, used in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is a prodrug that requires bioactivation within the mycobacterial cell to exert its therapeutic effect. This technical guide provides an in-depth overview of this compound's spectrum of activity against various mycobacterial species, its mechanism of action, resistance pathways, and the experimental protocols used to determine its efficacy.

Spectrum of Activity

This compound demonstrates activity against a range of mycobacterial species, though its primary clinical use is against Mycobacterium tuberculosis. Its efficacy varies among different species.[1] The antimicrobial spectrum includes M. tuberculosis, M. bovis, and M. smegmatis.[1] It is also used, albeit less commonly, against infections caused by M. leprae and certain non-tuberculous mycobacteria (NTM) such as M. avium and M. kansasii.[1][2]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various mycobacterial species, providing a quantitative measure of its in vitro activity. MIC values can vary depending on the testing method and the specific strain.

| Mycobacterial Species | MIC Range (µg/mL) | Notes | Reference(s) |

| Mycobacterium tuberculosis (susceptible) | 1.0 - 5.0 | The MIC for wild-type M. tuberculosis is generally around 1.0 µg/mL. | [3] |

| Mycobacterium tuberculosis (MDR isolates) | 2.5 (median) | MICs can range from <0.3 to >40 mg/L in clinical isolates. | |

| Mycobacterium bovis | - | Generally susceptible. | |

| Mycobacterium smegmatis | 50 (vector control) | Overexpression of EthA increases susceptibility (MIC 0.78–1.56 µg/mL), while overexpression of EthR increases resistance (MIC 200+ µg/mL). | |

| Mycobacterium avium complex (MAC) | High MIC₅₀/MIC₉₀ | Generally exhibits poor activity. | |

| Mycobacterium kansasii | Low MIC₅₀/MIC₉₀ | Shows strong antibacterial activity. | |

| Mycobacterium leprae | - | Clinically effective, but bactericidal activity is less than that of rifampin. |

Mechanism of Action and Resistance

This compound is a prodrug that requires activation by the mycobacterial enzyme EthA, a monooxygenase. This activation is a critical step for its antibacterial effect. The expression of the ethA gene is negatively regulated by the transcriptional repressor EthR.

Once activated, this compound inhibits the enzyme InhA (enoyl-acyl carrier protein reductase), which is essential for the synthesis of mycolic acids. Mycolic acids are crucial components of the mycobacterial cell wall, providing a protective barrier. Disruption of mycolic acid synthesis weakens the cell wall, leading to bacterial cell death. Although it shares a target with isoniazid, the activation pathways are different, resulting in limited cross-resistance.

Resistance to this compound can develop through several mechanisms:

-

Mutations in the ethA gene: These mutations can lead to a dysfunctional or inactive EthA enzyme, preventing the activation of the prodrug. This is the most common mechanism of resistance.

-

Overexpression of the ethR gene: Increased levels of the EthR repressor can downregulate the expression of ethA, leading to reduced activation of this compound.

-

Mutations in the inhA gene or its promoter: Alterations in the InhA enzyme or its overexpression can reduce the binding affinity of the activated drug, conferring resistance.

-

Other potential mechanisms: Mutations in genes such as ndh (encoding NADH dehydrogenase) and mshA (involved in mycothiol biosynthesis) have also been implicated in this compound resistance.

Signaling Pathway Diagram

Experimental Protocols for Susceptibility Testing

Accurate determination of this compound's activity is crucial for clinical decision-making and drug development. Standardized methods for susceptibility testing are essential.

Broth Microdilution Method for MIC Determination

This is a commonly used method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of the mycobacterial isolate is inoculated into a series of microplate wells containing serial twofold dilutions of this compound. The MIC is the lowest concentration of the drug that completely inhibits visible growth of the organism after incubation.

Methodology:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., dimethyl sulfoxide) and then diluted in a suitable mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

-

Preparation of Mycobacterial Inoculum: A suspension of the mycobacterial isolate is prepared from a fresh culture and its turbidity is adjusted to a McFarland standard (typically 0.5) to achieve a standardized cell density.

-

Inoculation of Microplate: A multi-well microplate is prepared with serial dilutions of this compound. Each well is then inoculated with the standardized mycobacterial suspension. A growth control well (without drug) and a sterility control well (without inoculum) are included.

-

Incubation: The microplate is sealed and incubated at the appropriate temperature (e.g., 37°C) and for a sufficient duration (typically 7-21 days, depending on the species' growth rate).

-

Reading and Interpretation: The plate is visually inspected for growth. The MIC is recorded as the lowest concentration of this compound that shows no visible growth.

Agar Proportion Method

The agar proportion method is another standard technique for determining mycobacterial drug susceptibility.

Principle: This method compares the number of colony-forming units (CFUs) that grow on a drug-free control medium with the number that grow on a medium containing a critical concentration of the drug. An isolate is considered resistant if the number of colonies on the drug-containing medium is 1% or more of the number on the drug-free medium.

Methodology:

-

Preparation of Drug-Containing Medium: A specific concentration of this compound is incorporated into a suitable agar medium (e.g., Middlebrook 7H10 or 7H11 agar). A drug-free control medium is also prepared.

-

Preparation of Inoculum: A standardized suspension of the mycobacterial isolate is prepared. Serial dilutions of this suspension are made.

-

Inoculation: A defined volume of each dilution is inoculated onto both the drug-containing and drug-free agar plates.

-

Incubation: The plates are incubated at 37°C for several weeks until colonies are visible.

-

Reading and Interpretation: The number of colonies on both sets of plates is counted. The proportion of resistant bacteria is calculated.

Experimental Workflow Diagram

Conclusion

This compound remains an important drug in the fight against tuberculosis, particularly in cases of resistance to first-line agents. A thorough understanding of its spectrum of activity, mechanism of action, and the molecular basis of resistance is essential for its effective clinical use and for the development of new strategies to combat drug-resistant mycobacterial infections. The standardized protocols for susceptibility testing are fundamental for guiding appropriate therapeutic regimens and for the surveillance of resistance trends.

References

Ethionamide: A Technical Guide on its Role within the Thioamide Antibiotic Class

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethionamide (ETH) is a critical second-line antibiotic in the therapeutic arsenal against multidrug-resistant tuberculosis (MDR-TB).[1] As a derivative of thioisonicotinamide, it belongs to the thioamide class of antimicrobial agents.[2] Discovered in 1956, its utility has been underscored by the rise of resistance to first-line treatments.[3] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, the molecular basis of resistance, pharmacokinetic properties, and clinical applications, with a particular emphasis on its relationship with the broader thioamide class.

This compound and the Thioamide Class: A Structural and Functional Relationship

This compound is structurally analogous to isoniazid (INH), a cornerstone first-line anti-tuberculosis drug.[3] Both are pro-drugs that ultimately interfere with mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[4] However, a key distinction lies in their activation pathways; while INH is activated by the catalase-peroxidase enzyme KatG, this compound's activation is mediated by the monooxygenase EthA. This difference in activation is significant as it means there is not always cross-resistance between the two drugs; strains with mutations in katG rendering them resistant to INH may remain susceptible to this compound.

Mechanism of Action: A Prodrug's Journey to Inhibition

This compound's bactericidal effect is contingent on its conversion to an active form within the Mycobacterium tuberculosis cell. This multi-step process is initiated by the bacterial enzyme EthA, a flavin adenine dinucleotide (FAD)-containing monooxygenase. The expression of the ethA gene is negatively regulated by the transcriptional repressor EthR.

The activation pathway can be summarized as follows:

-

Uptake: this compound enters the mycobacterial cell.

-

Activation by EthA: The monooxygenase EthA catalyzes the S-oxidation of this compound, converting the prodrug into a reactive intermediate.

-